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Compound of Interest

Compound Name:
5-Phenylthiophene-2-carboxylic

acid

Cat. No.: B091772 Get Quote

Introduction: A Privileged Scaffold in Modern
Chemistry
5-Phenylthiophene-2-carboxylic acid, identified by its CAS Number 19163-24-7, is a

bifunctional organic molecule that has garnered significant interest across multiple scientific

disciplines.[1] This compound features a thiophene ring, a sulfur-containing five-membered

heterocycle, substituted with a phenyl group at the 5-position and a carboxylic acid at the 2-

position. The thiophene nucleus is considered a "privileged pharmacophore" in medicinal

chemistry, forming the core of numerous FDA-approved drugs.[1] The unique electronic

properties conferred by the sulfur atom, combined with the extended π-conjugation from the

phenyl ring, make this scaffold a versatile building block.[1]

This guide serves as a technical resource for researchers and development professionals,

offering in-depth insights into the compound's properties, synthesis, characterization, and

applications. We will explore its role as a key precursor in the development of novel

antibacterial agents and its utility in the field of materials science, providing a foundation built

on established experimental data and authoritative literature.

Compound Identification and Physicochemical
Properties
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The fundamental identifiers and key physical properties of 5-Phenylthiophene-2-carboxylic
acid are crucial for its correct handling, application, and characterization. These are

summarized below.

Property Value Reference(s)

CAS Number 19163-24-7 [2]

Molecular Formula C₁₁H₈O₂S [2]

Molecular Weight 204.25 g/mol [2]

IUPAC Name
5-phenylthiophene-2-

carboxylic acid

Synonyms

5-Phenyl-2-

thiophenecarboxylic acid, 5-

Phenyl-2-thenoic acid

Appearance Off-white crystalline solid [2]

Melting Point 184-190 °C [2]

Storage Temperature
0-8°C, in a cool, dry, well-

ventilated area
[2]

Spectroscopic and Analytical Profile: A Structural
Confirmation
Rigorous structural elucidation is paramount for validating the identity and purity of 5-
Phenylthiophene-2-carboxylic acid. The following section details its characteristic

spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for confirming the molecular structure. Spectra are typically

recorded in deuterated dimethyl sulfoxide (DMSO-d₆).
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Nucleus
Chemical Shift
(δ)

Multiplicity /
Coupling

Assignment &
Rationale

Reference(s)

¹H ~13.18 ppm
Broad Singlet

(bs)

-COOH: The

acidic proton of

the carboxylic

acid is highly

deshielded and

typically appears

as a broad

singlet due to

hydrogen

bonding and

exchange. Its

downfield shift

beyond 10 ppm

is characteristic.

[3][4]

[3][4]

¹H 7.68 - 7.77 ppm Multiplet (m)

Phenyl H (ortho)

& Thiophene H:

This region

contains signals

from the two

phenyl protons

ortho to the

thiophene ring

and one of the

thiophene

protons.

[3][4]

¹H ~7.55 ppm Doublet (d), J ≈

4.0 Hz

Thiophene H:

One of the two

protons on the

thiophene ring.

The doublet

splitting pattern

arises from

coupling to the

[3][4]
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adjacent

thiophene

proton.

¹H 7.33 - 7.49 ppm Multiplet (m)

Phenyl H (meta,

para): This

region contains

the signals for

the remaining

three protons of

the phenyl group.

[3][4]

¹³C ~162.9 ppm Singlet (Cq)

-COOH: The

carbonyl carbon

of the carboxylic

acid is

significantly

deshielded due

to the attached

electronegative

oxygen atoms.

[3][4]

¹³C
125-150 ppm

(approx.)
Multiple Signals

Aromatic

Carbons: Signals

corresponding to

the nine other

carbons of the

phenyl and

thiophene rings.

Specific

assignment

requires more

advanced 2D

NMR techniques.

[3][4]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. For

carboxylic acids, the most prominent features arise from the hydrogen-bonded dimer form
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common in the solid state.

Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

2500-3300 Strong, Very Broad O-H Stretch
Carboxylic Acid (H-

bonded)

~1710 Strong, Sharp C=O Stretch
Carboxylic Acid

(Dimer)

~1600 Medium C=C Stretch Aromatic Rings

3000-3100 Medium-Weak C-H Stretch Aromatic Rings

Rationale: The broadness of the O-H stretch is a classic indicator of strong hydrogen bonding

in the carboxylic acid dimer. This overlaps with the aromatic C-H stretching signals. The C=O

stretching frequency is found at a lower wavenumber (~1710 cm⁻¹) than a monomeric

carboxylic acid due to the same hydrogen bonding interactions.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information

through fragmentation analysis.

Electrospray Ionization (ESI): In negative ion mode (ESI-), the most common observation is

the deprotonated molecule, [M-H]⁻, at an m/z of approximately 203.

Electron Impact (EI): Under EI conditions, a molecular ion peak (M⁺˙) at m/z 204 would be

expected. Key fragmentation pathways for carboxylic acids include the loss of the hydroxyl

radical (•OH) to give an [M-17]⁺ peak and the loss of the carboxyl radical (•COOH) to give an

[M-45]⁺ peak. The stability of the aromatic system means the molecular ion is often

prominent.

Synthesis and Purification: A Modern Approach
While traditional methods for the synthesis of 5-Phenylthiophene-2-carboxylic acid often

involve the hydrolysis of a corresponding ester, modern organic chemistry provides more direct
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and efficient routes. A notable example is the redox-neutral photocatalytic C-H carboxylation of

3-phenylthiophene with carbon dioxide (CO₂).[3][4]

Reactants

Reaction Conditions

3-Phenylthiophene

Photocatalytic
C-H Carboxylation

CO₂ (1 atm)

Photocatalyst
(e.g., an Acridinium Salt)

Base (e.g., Cs₂CO₃)

Solvent (e.g., DMSO)

Visible Light (e.g., Blue LEDs)

5-Phenylthiophene-
2-carboxylic acid

5-Phenylthiophene-
2-carboxylic acid

Amide Coupling
(EDC, HOBt or SOCl₂)

+ Diverse Amines (R-NH₂)

Library of Amide
Derivatives

Biological Screening
(e.g., FabI Inhibition Assay)

SAR Analysis &
Lead Optimization

Optimized Drug
Candidate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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